Chiral Scaffold Superiority: Dihydrobenzofuran vs. Benzofuran in PPARα Agonist Potency
The 2,3-dihydrobenzofuran scaffold introduces a chiral C2 center that is absent in the planar benzofuran ring. This stereochemical feature is critical for biological activity. In the PPARα agonist class, the (S)-enantiomer of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative was reported to be approximately 400 times more potent than the (R)-enantiomer [1]. This stereoselectivity, attributed to the conformational constraint of the dihydrobenzofuran ring, is far superior to that observed for other PPAR ligands. The target compound, as the methyl ester of this scaffold, is the requisite protected intermediate for accessing this enantiospecific activity.
| Evidence Dimension | PPARα agonism stereoselectivity ratio |
|---|---|
| Target Compound Data | (S)-enantiomer ~400-fold more potent than (R)-enantiomer in PPARα transactivation assay (data for carboxylic acid, class-level inference for methyl ester intermediate) |
| Comparator Or Baseline | Other PPAR ligands (non-dihydrobenzofuran) show significantly lower stereoselectivity ratios |
| Quantified Difference | Approximately 400-fold difference between enantiomers for the dihydrobenzofuran scaffold class |
| Conditions | PPARα transactivation assay; specific compound: (S)-88 vs (R)-89 analogs (Shi et al., J. Med. Chem. 2005, 48, 5589-5599) |
Why This Matters
For procurement, selecting the methyl ester of this scaffold (or its enantiopure form) is mandatory for projects aiming to exploit the >400-fold stereoselective potency gain, a feature unavailable with achiral benzofuran-2-carboxylate alternatives.
- [1] Shi, G. Q., Dropinski, J. F., McKeever, B. M., Xu, S., Becker, J. W., Berger, J. P., MacNaul, K. L., Elbrecht, A., Zhou, G., Doebber, T. W., Wang, P., Chao, Y. S., Forrest, M., Heck, J. V., Moller, D. E., & Jones, A. B. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589–5599. View Source
